Leucomalachite Green-d5
Description
Nomenclature and Chemical Structure Elucidation of Leuco Malachite Green-d5
The systematic IUPAC name for Leuco Malachite Green-d5 is 4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline. lgcstandards.comnih.gov It is also commonly referred to by synonyms such as LMG-d5 and Bis-(4-dimethylaminophenyl)phenyl-d5-methane. scbt.com The chemical structure of LMG-d5 is characterized by a central methane (B114726) carbon atom bonded to two N,N-dimethylaniline groups and one pentadeuteriophenyl group. This specific deuteration pattern, where five hydrogen atoms on one of the phenyl rings are replaced by deuterium (B1214612) atoms, is crucial for its function in analytical applications. smolecule.comlgcstandards.com
Interactive Data Table: Chemical Properties of Leuco Malachite Green-d5
| Property | Value | Source(s) |
| CAS Number | 947601-82-3 | lgcstandards.comscbt.comauftragssynthese.com |
| Molecular Formula | C₂₃H₂₁D₅N₂ | scbt.combiocat.compharmaffiliates.com |
| Molecular Weight | 335.50 g/mol | lgcstandards.comscbt.combiocat.com |
| IUPAC Name | 4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | lgcstandards.comnih.gov |
| Synonyms | LMG-d5, Bis-(4-dimethylaminophenyl)phenyl-d5-methane | scbt.com |
Rationale for Deuterium Labeling in Leuco Malachite Green: Advantages in Isotope Dilution Mass Spectrometry
The introduction of deuterium, a stable isotope of hydrogen, into the Leuco Malachite Green molecule offers significant advantages in analytical testing, primarily through a technique known as isotope dilution mass spectrometry (IDMS). glpbio.comosti.gov In this method, a known amount of the deuterated standard (LMG-d5) is added to a sample at the beginning of the analytical process. osti.gov Because LMG-d5 is chemically identical to the non-deuterated analyte (Leuco Malachite Green), it behaves similarly during extraction, purification, and analysis, compensating for any potential sample loss or degradation. ptb.de
The use of LMG-d5 as an internal standard greatly enhances the sensitivity and specificity of analytical methods. smolecule.com Mass spectrometry can easily distinguish between the deuterated standard and the non-deuterated analyte due to the mass difference. smolecule.com This allows for the precise measurement of the analyte's concentration even at very low levels, a critical requirement for detecting residues in food and environmental samples. researchgate.netnih.gov The ability to accurately quantify trace amounts of contaminants ensures compliance with regulatory standards. researchgate.net
The key to the effectiveness of LMG-d5 lies in the mass difference between deuterium and hydrogen. A deuterium atom has a slightly greater mass than a hydrogen atom. smolecule.com Consequently, LMG-d5 has a higher molecular weight than its non-deuterated counterpart, Leuco Malachite Green. lgcstandards.com This mass difference results in a distinct signal in the mass spectrometer, allowing for clear differentiation between the internal standard and the analyte. smolecule.com This clear separation is essential for the accurate calculations inherent to isotope dilution mass spectrometry. nih.gov
Current Research Landscape and Academic Significance of LMG-d5 Studies
Current research involving Leuco Malachite Green-d5 is predominantly focused on the development and validation of analytical methods for monitoring Malachite Green and its metabolite in various matrices. unsri.ac.idresearchgate.net These studies are of significant academic and regulatory importance as Malachite Green has been used as an antifungal and antiparasitic agent in aquaculture, leading to concerns about its residues in seafood. unsri.ac.idnih.gov
Research findings have consistently demonstrated the utility of LMG-d5 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of triphenylmethane (B1682552) dye residues. researchgate.net These methods exhibit high accuracy, precision, and low detection limits, making them suitable for regulatory monitoring. researchgate.netresearchgate.net The academic significance of these studies lies in the continuous improvement of food safety testing protocols and the deeper understanding of the fate and metabolism of veterinary drugs in food-producing animals. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXBGJNNCGHIC-CFEWMVNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583590 | |
| Record name | 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947601-82-3 | |
| Record name | 4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leucomalachite Green-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Methodologies Utilizing Leuco Malachite Green D5
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the definitive technique for the analysis of Malachite Green (MG) and Leuco Malachite Green (LMG) residues in various matrices, such as fish, shrimp, and water. researchgate.netsci-hub.senih.gov This method offers high selectivity and sensitivity, allowing for the detection of trace levels of these compounds. spectroscopyonline.com The use of an isotopically labeled internal standard like LMG-d5 is fundamental to the accuracy and reliability of these methods. nih.govnih.gov
The development of quantitative LC-MS/MS methods involves a rigorous validation process to ensure their performance and reliability. nih.govresearchgate.net Validation is often carried out in accordance with guidelines such as Commission Decision 2002/657/EC. sci-hub.senih.govresearchgate.net Key validation parameters determined include linearity, accuracy (as recovery), precision, decision limit (CCα), and detection capability (CCβ). nih.govresearchgate.net
Methods validated for the detection of LMG using LMG-d5 as an internal standard demonstrate excellent performance. For instance, calibration curves typically show good linearity, with coefficients of determination (R²) often exceeding 0.99. researchgate.netnih.gov The accuracy of these methods is assessed through recovery studies, with average recoveries for LMG often falling within the range of 80% to over 100%. researchgate.netnih.govnih.gov Precision, measured as the relative standard deviation (RSD), is consistently low, often below 15%. researchgate.net
The sensitivity of these methods is defined by the limit of detection (LOD) and limit of quantification (LOQ), which can be as low as 0.019 µg/kg and 0.061 µg/kg, respectively. researchgate.net Decision limits (CCα) for LMG have been reported at levels such as 0.16 µg/kg. nih.gov
| Parameter | Reported Value/Range | Matrix | Source |
|---|---|---|---|
| Recovery | 103-110% | Rainbow Trout | nih.gov |
| Recovery | 80.3% | Shrimp | nih.govresearchgate.net |
| Recovery | 65.1–114.4% | Fish Fillet | researchgate.net |
| Recovery | 93.6% - 107.5% | Water | nih.gov |
| RSD | 4.8-9.3% | Rainbow Trout | nih.gov |
| RSD | <12.3% | Fish Fillet | researchgate.net |
| Decision Limit (CCα) | 0.16 µg/kg | Rainbow Trout | nih.gov |
| Detection Capability (CCβ) | 0.27 µg/kg | Rainbow Trout | nih.gov |
| LOD | 0.019 - 0.057 µg/kg | Fish | researchgate.net |
| LOQ | 0.061 - 0.173 µg/kg | Fish | researchgate.net |
Achieving the highest sensitivity and specificity for LMG-d5 requires careful optimization of all LC-MS/MS parameters, from the ion source to the mass analyzer and the chromatographic separation.
Positive-ion electrospray ionization (ESI+) is the standard technique used for the analysis of LMG and LMG-d5. sci-hub.senih.govnih.govresearchgate.net Optimization of ESI parameters is critical for efficient ionization and subsequent detection. These parameters are typically fine-tuned by infusing a standard solution of the analyte into the mass spectrometer. sci-hub.sescielo.br Key optimized parameters include the capillary voltage and the source temperature. For example, in one method, the source block temperature and capillary voltage were set at 650 °C and 5 kV, respectively. scielo.br
For quantification and confirmation, tandem mass spectrometers are operated in the Multiple Reaction Monitoring (MRM) mode. sci-hub.senih.govnih.govresearchgate.net This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) for LMG-d5, fragmenting it in the collision cell, and monitoring for specific product ions. sci-hub.se The precursor ion for LMG-d5 is m/z 336, reflecting the addition of five deuterium (B1214612) atoms to the LMG structure. At least two MRM transitions are often monitored to provide confirmation of the analyte's identity. usda.gov
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use | Source |
|---|---|---|---|---|
| 336 | 320 | Not Specified | Quantification/Confirmation | - |
| 336 | 243 | Not Specified | Quantification/Confirmation | - |
| 334.1 | 318.1 | Not Specified | Quantification | lcms.cz |
Note: Specific collision energies are instrument-dependent and often optimized during method development.
Effective chromatographic separation is essential to resolve LMG from matrix interferences before it enters the mass spectrometer. Reversed-phase chromatography is the most common approach. nih.gov C18 columns are widely used for the separation of LMG and related compounds. researchgate.netusda.gov
The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netsci-hub.se The aqueous phase is often acidified with formic acid or buffered with ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netsci-hub.se Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is employed to ensure efficient elution and separation of the analytes. researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (e.g., 150 mm × 2.0 mm, 5 µm) | researchgate.net |
| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) | researchgate.net |
| Mobile Phase A | 0.2% Formic acid in water | researchgate.net |
| Mobile Phase B | Methanol | researchgate.net |
| Elution | Gradient | researchgate.net |
The primary and most critical role of Leuco Malachite Green-d5 in LC-MS/MS analysis is to serve as an internal standard (IS). nih.govnih.govresearchgate.netusda.gov An ideal internal standard co-elutes with the target analyte and exhibits similar chemical and physical properties during sample extraction, cleanup, and ionization, but is distinguishable by the mass spectrometer. lcms.cz
As a stable isotope-labeled analogue of LMG, LMG-d5 fulfills these requirements perfectly. nih.gov It has nearly identical extraction recovery, chromatographic retention time, and ionization response to the non-labeled LMG. spectroscopyonline.com However, due to its higher mass (a mass shift of +5), the mass spectrometer can detect it independently from the native LMG. sigmaaldrich.com
Role of LMG-d5 as an Internal Standard in LC-MS/MS
Minimizing Matrix Effects and Analyte Loss
In the analysis of trace-level contaminants in complex samples such as fish tissue or environmental water, matrix effects can pose a significant challenge. nih.govchromatographyonline.comnih.gov These effects, which arise from the co-extraction of other compounds from the sample matrix, can lead to either suppression or enhancement of the analyte signal during mass spectrometric detection, resulting in inaccurate quantification. nih.govchromatographyonline.com Similarly, analyte loss can occur at various stages of the analytical process, from extraction to final analysis.
The use of an isotopically labeled internal standard like Leuco Malachite Green-d5 is a widely accepted and effective strategy to mitigate these issues. usda.gov Since LMG-d5 is chemically identical to the target analyte (LMG) but has a different mass, it co-elutes with LMG during chromatographic separation and experiences similar matrix effects and losses during sample preparation. usda.gov By adding a known amount of LMG-d5 to the sample at the beginning of the analytical procedure, the ratio of the signal of the native analyte to that of the internal standard can be used for quantification. usda.gov This approach effectively compensates for any signal suppression or enhancement and corrects for losses that may occur during the extraction and cleanup steps. usda.gov
Research has demonstrated the utility of LMG-d5 in overcoming these analytical hurdles. For instance, in methods developed for the determination of malachite green and leuco malachite green in fish, LMG-d5 is consistently employed as an internal standard to ensure the reliability of the results. cabidigitallibrary.orgresearchgate.net The internal standard corrects for potential variability, leading to more robust and dependable analytical outcomes.
Ensuring Method Accuracy and Precision
The accuracy and precision of an analytical method are fundamental to its validity and utility. Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. The incorporation of Leuco Malachite Green-d5 as an internal standard plays a pivotal role in achieving high levels of both accuracy and precision in the quantification of leuco malachite green. nih.gov
Method validation studies for the analysis of malachite green and its leuco form in various matrices consistently report excellent performance when using LMG-d5. For example, a method for determining these residues in fish using a modified QuEChERS extraction and LC-MS/MS reported accuracy values ranging from 95% to 107%, with precision values (expressed as relative standard deviation) being lower than 11.2%. nih.gov Another study validating a method for various triphenylmethane (B1682552) dyes in shrimp, fish, and salmon muscle demonstrated adequate trueness, with recovery rates between 87.1% and 104.2%. scielo.br
These high levels of accuracy and precision are directly attributable to the ability of the isotopically labeled internal standard to compensate for systematic and random errors that can be introduced during the analytical workflow. The use of LMG-d5 ensures that the final calculated concentration of the analyte is a true and reliable representation of its presence in the original sample.
Table 1: Method Performance Metrics with LMG-d5 Internal Standard
| Matrix | Analyte | Accuracy/Recovery (%) | Precision (RSD %) |
|---|---|---|---|
| Fish | LMG | 95 - 107 | < 11.2 |
| Shrimp | LMG | 87.1 - 104.2 | Not specified |
| Fish & Salmon | LMG | Adequate | Adequate |
Quantification in Complex Biological and Environmental Matrices
The detection and quantification of leuco malachite green in intricate matrices such as fish tissue, shrimp, and environmental water samples present unique analytical challenges due to the low concentration of the analyte and the high complexity of the matrix. nih.govusgs.gov The use of Leuco Malachite Green-d5 has been instrumental in the development of sensitive and reliable methods for these applications.
In the analysis of aquaculture products, methods employing LMG-d5 as an internal standard have achieved low limits of detection (LOD) and limits of quantification (LOQ). For instance, a validated method for triphenylmethane dyes in shrimp muscle reported LODs from 0.32 to 0.44 µg/kg and an LOQ of 0.5 µg/kg for all studied analytes. scielo.br Another study on fish samples achieved a minimum required performance limit of 2 ng/g. nih.gov These sensitive detection capabilities are crucial for monitoring compliance with regulatory limits.
For environmental samples, such as water, the concentration of contaminants can be very low, necessitating highly sensitive analytical techniques. nih.gov While specific studies focusing solely on LMG-d5 in environmental water are less common, the principles of its use in biological matrices are directly applicable. The stability and known isotopic signature of LMG-d5 allow for confident identification and quantification even at trace levels in complex environmental samples.
Sample Preparation Techniques in Conjunction with LMG-d5 Analysis
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of Leuco Malachite Green-d5 and its non-labeled counterpart. The choice of extraction and cleanup technique is crucial for isolating the analyte from the complex sample matrix and minimizing interferences.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach for Sample Extraction
The QuEChERS method has gained widespread popularity for the extraction of a broad range of analytes from various food and environmental matrices due to its simplicity, speed, and effectiveness. nih.govnih.gov This approach has been successfully adapted for the analysis of leuco malachite green, often in conjunction with the use of LMG-d5 as an internal standard.
A typical QuEChERS procedure for fish tissue involves homogenization of the sample followed by extraction with an organic solvent, commonly acetonitrile, and a salting-out step using salts such as magnesium sulfate (B86663) and sodium chloride. cabidigitallibrary.org This partitioning step separates the analyte into the organic phase, leaving many of the matrix components in the aqueous phase. Subsequent cleanup is often performed using dispersive solid-phase extraction (d-SPE), where a sorbent is added to the extract to remove interfering substances. nih.gov
Studies have shown that a modified QuEChERS approach provides a simple, rapid, and efficient extraction for the simultaneous determination of malachite green and leuco malachite green in fish tissue. nih.gov The use of LMG-d5, introduced at the beginning of the extraction process, ensures that any analyte loss during these steps is accounted for, leading to accurate quantification. cabidigitallibrary.org
Solid-Phase Extraction (SPE) Techniques for LMG-d5 Isolation and Purification
Solid-phase extraction (SPE) is a widely used and effective technique for the selective isolation and purification of analytes from complex samples. usgs.govunitedchem.com It offers a more targeted cleanup compared to the d-SPE step in the QuEChERS method and is often employed in methods requiring very low detection limits.
For the analysis of leuco malachite green, various SPE sorbents can be utilized, with the choice depending on the specific matrix and the physicochemical properties of the analyte. Cation-exchange sorbents are particularly effective for retaining the positively charged triphenylmethane dyes and their metabolites. unitedchem.com The sample extract is loaded onto the SPE cartridge, and interfering compounds are washed away with appropriate solvents. The analyte of interest is then eluted with a solvent that disrupts the interaction with the sorbent.
Table 2: Comparison of Sample Preparation Techniques for LMG Analysis
| Technique | Principle | Advantages |
|---|---|---|
| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Quick, easy, cheap, effective, rugged, and safe; high throughput. |
| SPE | Selective retention of analyte on a solid sorbent followed by elution. | High selectivity; effective removal of interferences; can concentrate the analyte. |
Considerations for Analyte Stability During Sample Preparation (e.g., Use of Acidifiers, Antioxidants)
The stability of leuco malachite green during sample preparation is a critical factor that can significantly impact the accuracy of the analytical results. LMG is susceptible to oxidation, which can convert it back to the colored malachite green form, leading to an underestimation of the LMG concentration. unitedchem.comscispace.com
To prevent this degradation, various stabilizing agents are often added during the sample preparation process. Acidifiers, such as formic acid, are commonly used to maintain a low pH, which helps to stabilize the leuco form. unitedchem.com Antioxidants, including ascorbic acid and hydroxylamine, are also frequently incorporated into the extraction solvent to inhibit oxidative processes. usda.govunitedchem.com
Furthermore, the choice of solvent can influence the stability of LMG. It has been noted that leuco metabolites are not stable for extended periods in water and methanol, even at low temperatures, and can oxidize to their non-leuco forms. unitedchem.com Therefore, the use of aprotic solvents like acetonitrile is often preferred for preparing standard solutions and for the final sample extract. unitedchem.com By carefully considering these stability issues and implementing appropriate protective measures, analysts can ensure the integrity of the analyte throughout the sample preparation workflow.
Method Validation and Quality Control in LMG-d5 Research
The reliability and accuracy of analytical methods are paramount in the detection of trace chemical residues. For Leuco Malachite Green-d5 (LMG-d5), which serves as a critical internal standard in the quantification of malachite green and its primary metabolite, leucomalachite green, rigorous method validation and stringent quality control are essential. These processes ensure that the analytical data generated are defensible and meet regulatory requirements. The validation of methods utilizing LMG-d5 is multifaceted, encompassing an evaluation of performance characteristics such as linearity, recovery, and precision, and adherence to established regulatory frameworks.
Evaluation of Linearity, Recovery, Precision, and Detection Capabilities
The analytical performance of methods incorporating Leuco Malachite Green-d5 is established through the systematic evaluation of several key parameters. As an internal standard, the consistent performance of LMG-d5 is fundamental to the accuracy of the quantification of the target analytes.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In methods utilizing LMG-d5, the response of the target analytes, Malachite Green (MG) and Leuco Malachite Green (LMG), is assessed over a specified range. For instance, in the analysis of aquatic fingerlings, excellent linearity for MG and LMG was demonstrated over a range of 0.5 to 20.0 ng/mL, with correlation coefficients of 0.9991 and 0.9999, respectively, when quantified using an isotope-labeled internal standard like LMG-d5. spkx.net.cn Similarly, in fish muscle, linearity for MG and LMG has been established in a range corresponding to 0.075 to 0.575 µg/L. cabidigitallibrary.org The consistent response of the deuterated internal standard across this range is crucial for accurate calculation of the native compounds' concentrations.
Recovery: Recovery studies are performed to determine the efficiency of the extraction procedure. By adding a known amount of the analyte to a blank sample matrix and analyzing it, the percentage of the analyte recovered can be calculated. In methods for the determination of MG and LMG in fish and shrimp, LMG-d5 is used as an internal standard to correct for losses during sample preparation. researchgate.net For example, a study on fish muscle reported average recoveries for MG and LMG of 62% (ranging from 60.4% to 63.5%) and 90% (ranging from 89.0% to 91.5%), respectively, across fortification levels of 0.5, 1, and 2 µg/kg. researchgate.net Acceptable recovery for LMG in catfish tissue has been noted as being between 89-112%. usda.gov
Precision: Precision is the measure of the repeatability of the analytical method. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. The precision of methods for MG and LMG analysis, which rely on LMG-d5, is evaluated under repeatability (measurements over a short period under the same conditions) and reproducibility (measurements over a longer period with different analysts and equipment) conditions. For MG and LMG in fish, the RSD of recoveries at all fortification levels was found to be less than 10%. researchgate.net
Detection Capabilities: The detection capability of a method refers to the lowest concentration of an analyte that can be reliably detected and identified. Key metrics include the decision limit (CCα) and the detection capability (CCβ). CCα is the limit at or above which it can be concluded with a statistical certainty (1-α) that a sample is non-compliant. rivm.nl CCβ is the smallest content of the substance that may be detected with a statistical certainty (1-β). rivm.nl For LMG in fish, a CCα of 0.20 µg/kg and a CCβ of 0.34 µg/kg have been reported in a method using LMG-d5 as the internal standard. cabidigitallibrary.org Another study on gilthead bream reported a CCα in the range of 0.45-0.55 μg kg-1 and a CCβ in the range of 0.76-0.92 μg kg-1 for LMG. researchgate.net
| Parameter | Analyte | Matrix | Value/Range | Reference |
|---|---|---|---|---|
| Linearity Range | LMG | Aquatic Fingerlings | 0.5 - 20.0 ng/mL | spkx.net.cn |
| Recovery | LMG | Fish Muscle | 89.0% - 91.5% | researchgate.net |
| Acceptable Recovery | LMG | Catfish Tissue | 89% - 112% | usda.gov |
| Precision (RSD) | LMG | Fish Muscle | <10% | researchgate.net |
| Decision Limit (CCα) | LMG | Fish | 0.20 µg/kg | cabidigitallibrary.org |
| Detection Capability (CCβ) | LMG | Fish | 0.34 µg/kg | cabidigitallibrary.org |
Compliance with Regulatory Guidelines (e.g., Commission Decision 2002/657/EC)
Analytical methods for the determination of residues of veterinary medicines in food products of animal origin within the European Union must be validated according to the criteria set out in Commission Decision 2002/657/EC. cabidigitallibrary.orgrivm.nl This decision establishes the performance criteria and procedures for analytical methods to ensure the quality and comparability of results from official control laboratories.
The use of isotopically labeled internal standards, such as Leuco Malachite Green-d5, is a key component in many analytical methods designed to comply with this regulation. cabidigitallibrary.org The internal standard is added to the sample at the beginning of the analytical procedure and is used to compensate for variations in the extraction, clean-up, and instrumental analysis steps. usda.gov
Commission Decision 2002/657/EC requires the validation of several parameters, including specificity, precision, accuracy (trueness), decision limit (CCα), and detection capability (CCβ). cabidigitallibrary.orgresearchgate.net Methods for the analysis of malachite green and leucomalachite green in seafood have been developed and validated in accordance with these requirements, utilizing LMG-d5 to ensure accurate quantification. cabidigitallibrary.orgwaters.com For banned substances like malachite green, a minimum required performance limit (MRPL) is established, and the analytical method must be able to reliably detect and confirm the presence of the analyte at this level. cabidigitallibrary.orgrivm.nl The MRPL for the sum of malachite green and leucomalachite green in fish is 2 µg/kg. rivm.nl
Inter-laboratory Comparison Studies and Reference Material Generation
The generation of certified reference materials (CRMs) and participation in inter-laboratory comparison studies are crucial for ensuring the long-term stability and comparability of analytical results. For Leuco Malachite Green, CRMs have been produced and certified in accordance with ISO/IEC 17025 and ISO 17034. sigmaaldrich.com These reference materials are of high purity and are traceable to primary materials from national metrology institutes. sigmaaldrich.com
While specific inter-laboratory comparison studies focusing solely on LMG-d5 are not widely documented, isotopically labeled materials like LMG-d5 are commercially available for use as internal standards in such studies for the parent compounds. researchgate.net These standards are essential for proficiency testing schemes, where different laboratories analyze the same sample to assess their analytical performance.
Metabolic and Toxicological Research with Leuco Malachite Green D5
Metabolic Pathways and Fate of Malachite Green and Leuco Malachite Green-d5 Analogs
The metabolism of Malachite Green (MG) is a critical area of study due to its widespread use and the persistence of its metabolites in tissues. The primary metabolic transformation is its reduction to the colorless form, Leuco Malachite Green (LMG). fda.gov This process is part of a complex series of reactions that also include reversible oxidation and the formation of various derivatives. The deuterated analog, Leuco Malachite Green-d5 (LMG-d5), serves as a valuable tool in metabolic studies, allowing researchers to trace and quantify the fate of the compound within biological systems using techniques like mass spectrometry.
The principal metabolic pathway for Malachite Green in biological systems is its reduction to Leuco Malachite Green. This conversion is significantly mediated by anaerobic bacteria present in the gastrointestinal tract. nih.gov Studies have demonstrated that intestinal microflora from humans, rats, mice, and monkeys can effectively metabolize MG to LMG. asm.orgresearchgate.net In fact, the conversion rate by intestinal microfloras from rats, monkeys, and humans has been observed to be as high as 99% to 100%. researchgate.net This reduction is considered a critical step in metabolic activation, as LMG is a lipophilic compound that can be stored in fatty tissues for extended periods. fda.gov The transformation is not limited to gut bacteria; certain fungi, such as Cunninghamella elegans, also enzymatically reduce MG to LMG, a reaction suggested to be mediated by the cytochrome P450 system. nih.govresearchgate.net
The transformation between Malachite Green and its leuco form is a reversible reaction. nih.gov While the reduction of MG to LMG is the predominant metabolic step in vivo, LMG can be oxidized back to the parent MG under certain conditions. nih.gov For instance, hemoglobin can catalyze a reaction between LMG and hydrogen peroxide, converting the colorless leuco form back into the colored Malachite Green. nih.gov This re-oxidation has also been observed during the storage of fish tissues, where LMG can slowly convert back to MG. scispace.com Environmental factors can also facilitate this process; in seawater, LMG may be oxidized by air within the cavities of zeolite or through reactions with other compounds. frontiersin.org This reversibility is a key factor in the analysis of residues, as methods must account for both forms. fda.gov
Beyond the reduction to LMG, Malachite Green undergoes sequential N-demethylation, producing a series of metabolites. acs.orgnih.gov This process can occur both with the parent Malachite Green and its reduced leuco form. acs.orgnih.gov The N-demethylated derivatives include monodes-, dides(sym)-, dides(unsym)-, trides-, and tetrades- metabolites. acs.orgresearchgate.net Research using the fungus Cunninghamella elegans has shown that it converts MG not only to LMG but also to these N-demethylated and N-oxidized metabolites, including primary and secondary arylamines. nih.govresearchgate.net Inhibition studies suggest that the cytochrome P450 system is responsible for mediating these N-demethylation reactions. nih.govresearchgate.net When LMG is the initial substrate, a similar pattern of N-demethylated metabolites is observed, indicating that this metabolic pathway is active for both the oxidized and reduced forms of the compound. nih.gov
In Vitro and In Vivo Studies on LMG-d5 and its Analogues
In vitro and in vivo studies are essential for understanding the biological behavior of Leuco Malachite Green. The use of its deuterated analog, LMG-d5, is particularly advantageous in these studies. The deuterium (B1214612) atoms provide a stable isotopic label, allowing for precise tracking and quantification of the compound and its metabolites in complex biological matrices without the interference of naturally occurring, non-deuterated analogs.
Research indicates that Leuco Malachite Green and its parent compound can interact with key biological macromolecules. Studies have shown that LMG-d5 can bind to both proteins and nucleic acids, which may influence its bioavailability and toxicological profile. The parent compound, Malachite Green, has been demonstrated to interact with double-stranded DNA through a combination of intercalation and electrostatic forces. researchgate.net This binding is significant as it can potentially lead to DNA damage. researchgate.net Furthermore, Malachite Green has been observed to mediate the homodimerization of antibody VL domains, highlighting its ability to influence protein-protein interactions. nih.gov
| Macromolecule | Type of Interaction Observed with MG/LMG | Potential Consequence |
|---|---|---|
| Nucleic Acids (DNA) | Intercalation and electrostatic binding. researchgate.net | Potential for DNA damage and genotoxicity. researchgate.net |
| Proteins (e.g., Antibodies) | Binding that can influence protein conformation and interactions. nih.gov | Alteration of protein function and cellular processes. |
LMG-d5 is a useful tool for investigating the mechanisms of cellular uptake and tissue distribution. Because of its structural similarity to Malachite Green, which is known to accumulate in cells, LMG-d5 can be used as a non-fluorescent analog to trace these processes via mass spectrometry. smolecule.com In vivo studies in channel catfish have shown that Malachite Green is rapidly absorbed from water and widely distributed throughout all tissues. usgs.gov The highest concentrations of total drug equivalents were found in abdominal fat, indicating the lipophilic nature of the metabolites. usgs.gov Inside the organism, MG is extensively and rapidly metabolized to LMG, which is then eliminated from the tissues very slowly. usgs.gov The persistence of LMG makes it the primary marker residue for monitoring exposure to Malachite Green in aquaculture products. nih.gov Cytotoxicity studies using rat cell lines further confirm cellular uptake, where Malachite Green was found to be highly toxic, while LMG showed significantly less toxicity at comparable concentrations, indicating different interactions at the cellular level. epa.govresearchgate.net
| Parameter | Finding |
|---|---|
| Absorption | Rapidly absorbed and concentrated in tissues. |
| Metabolism | Extensively and rapidly metabolized to Leucomalachite green. |
| Distribution | Widely distributed in all tissues; highest concentrations in abdominal fat. |
| Elimination (Parent MG) | Terminal half-life in plasma of 4.7 hours. |
| Elimination (Metabolite LMG) | Slowly eliminated from tissues, making it a persistent residue. |
Genotoxicity and Mutagenicity Assessments related to LMG and its Parent Compound
The genotoxic potential of Leuco Malachite Green (LMG) and its parent compound, Malachite Green (MG), has been evaluated in various studies. LMG, which is the main residue found in fish tissues after treatment with MG, has been shown to have different genotoxic effects compared to its parent compound. nih.gov While LMG is less cytotoxic than MG to mammalian cells, its potential for inducing genetic damage has been a subject of investigation. nih.gov
Studies in rodents have demonstrated that exposure to LMG through diet leads to the formation of DNA adducts in the liver. nih.govscispace.com Research involving feeding Fischer 344 rats and B6C3F1 mice with LMG resulted in a dose-related increase in liver DNA adducts. nih.govscispace.comnih.gov One study using a ³²P-postlabeling assay observed a single adduct or co-eluting adducts in the liver DNA of treated rodents. nih.gov
Interestingly, the relationship between DNA adduct levels and subsequent tumorigenicity appears complex. For instance, comparable experiments with female B6C3F1 mice showed that LMG treatment resulted in relatively low levels of liver DNA adducts but a dose-responsive induction of liver tumors. nih.gov Conversely, the parent compound, Malachite Green, produced significantly higher levels of liver DNA adducts but did not cause a significant increase in liver tumors in a 2-year feeding study. nih.gov This suggests that the specific DNA adducts formed by LMG may have different mutagenic or carcinogenic consequences than those formed by MG. nih.govscispace.com
The assessment of LMG's ability to induce chromosomal damage and gene mutations has yielded mixed results depending on the model and endpoint.
Micronuclei Induction: The majority of studies in rodents have reported negative results for micronucleus formation following LMG administration. nih.gov In studies where female Big Blue® B6C3F1 mice were fed LMG for 4 or 16 weeks, no increase in the frequency of micronucleated cells in peripheral blood was observed. nih.govresearchgate.net
Transgene Mutations: In vivo mutagenicity assays using transgenic rodents provide a more nuanced picture. In a study with female Big Blue rats fed LMG, a roughly 3-fold increase in the lacI mutant frequency was noted in the livers of the group fed the highest concentration (543 ppm) for 16 weeks, but significant increases were not found at other doses or time points. nih.govscispace.com In contrast, a 16-week treatment of transgenic female Big Blue B6C3F1 mice with 408 ppm LMG did result in an increased liver cII mutant frequency. nih.govresearchgate.net These findings indicate that LMG is an in vivo mutagen in the liver of female mice, and this genotoxicity appears targeted to the tissue at risk for tumor induction. nih.gov
Table 1: Summary of Genotoxicity Findings for Leuco Malachite Green
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Big Blue® Rats | lacI Gene Mutation (Liver) | No significant increase, except a ~3-fold increase at the highest dose (543 ppm) after 16 weeks. | nih.govscispace.com |
| Big Blue® B6C3F1 Mice | cII Gene Mutation (Liver) | Increased mutant frequency after 16 weeks with 408 ppm LMG. | nih.govresearchgate.net |
| Big Blue® B6C3F1 Mice | Micronucleus Frequency (Blood) | No increase observed. | nih.govresearchgate.net |
Carcinogenicity Studies of Leuco Malachite Green Analogs
Long-term carcinogenicity bioassays have been conducted to evaluate the tumorigenic potential of LMG in rodents. The International Agency for Research on Cancer (IARC) has classified Leucomalachite Green as possibly carcinogenic to humans (Group 2B). who.int
In a 104-week study, female B6C3F1 mice fed diets containing LMG showed a dose-related increasing trend in the incidence of hepatocellular adenoma or carcinoma, with the incidence being statistically significant in the highest dose group. nih.gov
In Fischer 344 rats, dietary administration of LMG for two years was associated with potential increases in certain tumors. thetoxicfreefoundation.com Specific findings include an increasing trend in interstitial cell adenoma of the testis in male rats. nih.gov Studies also suggested that LMG might have caused cancers of the thyroid gland in both male and female rats and of the liver in female rats. thetoxicfreefoundation.com Conversely, a dose-related decreasing trend in the incidence of mononuclear cell leukemia was observed in both female and male rats fed LMG. nih.gov
Table 2: Selected Carcinogenicity Findings for Leuco Malachite Green in Rodents
| Species/Sex | Organ | Finding | Reference |
|---|---|---|---|
| Female B6C3F1 Mice | Liver | Dose-related increase in hepatocellular adenoma or carcinoma. | nih.gov |
| Male F344 Rats | Testis | Increasing trend in interstitial cell adenoma. | nih.gov |
| Male & Female F344 Rats | Thyroid Gland | Possible increase in cancer. | thetoxicfreefoundation.com |
| Female F344 Rats | Liver | Possible increase in cancer. | thetoxicfreefoundation.com |
| Male & Female F344 Rats | Hematopoietic System | Dose-related decrease in mononuclear cell leukemia. | nih.gov |
Studies on Specific Organ Toxicity (e.g., Liver, Thyroid)
Short-term and long-term feeding studies have identified the liver and thyroid as target organs for LMG toxicity.
Liver Toxicity: In 28-day studies, hepatocyte cytoplasmic vacuolization was a noted microscopic finding in Fischer 344 rats administered LMG. nih.govepa.gov Increased relative liver weights were also observed in male rats fed LMG. epa.govnih.gov These effects suggest that LMG directly imparts toxic effects on the liver. researchgate.net
Thyroid Toxicity: LMG has been shown to disrupt thyroid function in rats. In a 28-day study, male rats given LMG exhibited decreased thyroxine (T4) concentrations and increased thyroid-stimulating hormone (TSH) levels. nih.govepa.govnih.gov Microscopically, apoptotic thyroid follicular epithelial cells were observed in rats treated with LMG. nih.gov These findings, coupled with the incidence of thyroid tumors in long-term bioassays, indicate that the thyroid gland is a significant target of LMG toxicity. nih.govthetoxicfreefoundation.com
Pharmacokinetic Investigations Utilizing Deuterated Analogs
Deuterated analogs, such as Leuco Malachite Green-d5, are indispensable tools in modern bioanalytical chemistry, particularly for pharmacokinetic studies. They serve as ideal internal standards for quantification methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). smolecule.com The stable isotope-labeled standard co-elutes with the non-labeled analyte (LMG) but is distinguished by its higher mass, allowing for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. smolecule.comresearchgate.net
While Leuco Malachite Green-d5 is crucial for studying the pharmacokinetics of LMG, there is a lack of available scientific literature detailing specific studies that compare the pharmacokinetic profile of LMG-d5 against that of non-deuterated LMG. Such studies would be necessary to determine the "deuterium kinetic isotope effect"—that is, whether the substitution of hydrogen with deuterium atoms alters the rate of absorption, distribution, metabolism, and excretion (ADME) of the compound. The C-D bond is stronger than the C-H bond, which can sometimes slow metabolic processes that involve breaking this bond. However, without direct comparative studies on LMG versus LMG-d5, the specific impact of this substitution on its biological processing remains uncharacterized in the reviewed literature.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Malachite Green and Leuco Malachite Green Analogs
Leuco Malachite Green-d5 (LMG-d5) serves as a critical analytical tool in the investigation of the metabolic fate of Malachite Green (MG), a triphenylmethane (B1682552) dye with a history of use in aquaculture as an antifungal and antiprotozoal agent. Due to concerns over its potential carcinogenicity, the use of MG in food-producing animals is prohibited in many countries. Regulatory monitoring focuses on the detection of its primary metabolite, Leuco Malachite Green (LMG), which is colorless and persists in tissues for extended periods. LMG-d5, a stable isotope-labeled version of LMG, is not typically the subject of ADME studies itself. Instead, it is widely employed as an internal standard in analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accurate quantification of LMG residues in various biological matrices, particularly in fish and other seafood. The deuterium labeling allows for its clear differentiation from the non-labeled LMG during analysis, thereby improving the precision and reliability of residue detection.
The ADME characteristics described below pertain to the non-deuterated analogs, Malachite Green and its primary metabolite, Leuco Malachite Green.
Absorption: Malachite Green is readily absorbed by fish from the water. researchgate.net Once absorbed, it is rapidly distributed throughout the tissues of the organism.
Distribution: Following absorption, MG is widely distributed in various tissues. However, it is the metabolite LMG that demonstrates significant persistence and accumulation, particularly in fatty tissues. cabidigitallibrary.org The distribution of LMG is strongly correlated with the lipid content of the tissue. cabidigitallibrary.orgresearchgate.net Consequently, tissues with higher fat content, such as muscle, skin, and gonads, tend to have higher concentrations of LMG. researchgate.net Studies in channel catfish have shown that total drug equivalent concentrations are highest in abdominal fat. researchgate.net In rats, following intravenous injection of MG, LMG has been detected in the liver, kidneys, heart, lungs, and muscles. industrialchemicals.gov.au
Metabolism: The primary metabolic pathway for Malachite Green in fish and rodents is the reduction to its colorless, lipophilic metabolite, Leuco Malachite Green. wikipedia.orgnih.gov This biotransformation is extensive, with reports indicating that 80% or more of the absorbed MG is converted to LMG in trout and catfish. fda.govresearchgate.net This reduction can be carried out by intestinal microflora and hepatic enzymes. industrialchemicals.gov.aunih.gov Further metabolism of both MG and LMG can occur through N-demethylation and N-oxidation, leading to the formation of primary and secondary arylamines in the livers of treated rats. nih.gov A small amount of LMG can also be oxidized back to MG. nih.gov
Excretion: Malachite Green itself is excreted relatively quickly from fish. fda.gov In contrast, its metabolite, Leuco Malachite Green, is eliminated at a much slower rate due to its lipophilic nature and persistence in fatty tissues. researchgate.net The slow clearance of LMG makes it a suitable marker for monitoring the illegal use of MG in aquaculture. nih.gov The elimination half-life of LMG varies between species and is influenced by factors such as water temperature. For instance, the half-life of LMG in trout muscle can be as long as 40 days. fda.gov
Research Findings on Leuco Malachite Green Persistence:
| Species | Tissue | Elimination Half-Life of LMG | Reference |
| Rainbow Trout | Muscle | ~40 days | fda.gov |
| Rainbow Trout | - | 197 hours | researchgate.net |
| Catfish | Muscle | - | wikipedia.org |
Tissue Distribution of Leuco Malachite Green in Fish:
| Fish Species | Tissues with High LMG Concentration | Key Findings | Reference |
| Channel Catfish | Abdominal Fat, Muscle | LMG is the major, persistent metabolite. | researchgate.net |
| Chinese freshwater fish | Fat tissue, Skin, Gonads | Distribution of LMG is dependent on the fat content of the tissues. | researchgate.net |
| Rainbow Trout | Muscle | LMG persists in muscle tissue for extended periods. | fda.gov |
Environmental and Ecological Research Involving Leuco Malachite Green D5
Environmental Fate and Persistence of Leuco Malachite Green Analogs
The environmental persistence of Malachite Green and its primary metabolite, Leuco Malachite Green, is a significant concern due to their potential toxicity. nih.govresearchgate.net LMG, in particular, is noted for its long residence time in tissues, making it a key marker for monitoring the use of Malachite Green in aquaculture. nih.gov The persistence of LMG is influenced by factors such as the lipid content of organisms, with higher lipid content favoring the accumulation of the non-polar metabolite. nih.gov
In aquatic environments, Malachite Green can undergo various degradation processes, including hydrolysis and photolysis, leading to the formation of demethylated, hydroxylated, and benzophenone (B1666685) products. nih.gov A primary transformation pathway is the reduction of Malachite Green to its colorless, more persistent metabolite, Leuco Malachite Green. nih.gov This reduction can be a reversible reaction. nih.gov
Further biodegradation of Malachite Green by microorganisms has been studied, revealing more complex pathways. For instance, bacteria like Pseudomonas veronii have been shown to degrade Malachite Green by first reducing it to Leucomalachite Green. nih.govresearchgate.net Subsequent steps can involve the breakdown of LMG into metabolites such as 4-(dimethylamino) benzophenone, 4-dimethylaminophenol, benzaldehyde, and hydroquinone. nih.govresearchgate.net These degradation processes involve N-demethylation and the reductive splitting of the triphenyl rings. nih.gov
Under anaerobic conditions, such as those found in sediments, Malachite Green is known to be transformed into its corresponding leuco form, Leuco Malachite Green. nih.gov This conversion is a key process in its environmental fate. nih.gov Studies have demonstrated that bacteria like Shewanella decolorationis can decolorize Malachite Green under anaerobic conditions, a process that involves its reduction to the leuco form. nih.gov This indicates that while the colored form of the dye is removed, the more persistent LMG is generated and can remain stable in such environments. nih.gov
Leuco Malachite Green and its parent compound are known to adsorb to suspended solids and sediments in aquatic environments. nih.gov The cationic nature of Malachite Green promotes stronger adsorption to organic carbon and clay compared to neutral compounds. nih.gov
Various water treatment agents have been investigated for their efficacy in removing these compounds from water. Materials such as zeolite, oyster shell powder (OSP), and humic acid (HA) have demonstrated the ability to adsorb both MG and LMG. frontiersin.orgfrontiersin.orgresearchgate.net The adsorption capacity of these agents varies depending on the matrix (freshwater vs. seawater). frontiersin.orgfrontiersin.org For instance, in one study, the LMG removal efficiency in freshwater was 100% for zeolite, 53.56% for OSP, and 100% for HA. frontiersin.org In seawater, the efficiencies were 100% for zeolite, 62.70% for OSP, and 84.65% for HA. frontiersin.org Desorption of the adsorbed compounds can occur, for example, by increasing the ionic strength of the aqueous media, which allows for the potential recovery and reuse of both the adsorbent and the dye. nih.gov
Below is an interactive table summarizing the removal efficiency of different water treatment agents for Leuco Malachite Green (LMG) in freshwater and seawater.
Monitoring and Surveillance of Leuco Malachite Green Residues in Environmental Samples
The monitoring of Leuco Malachite Green is critical due to its persistence and potential toxicity. nih.gov Because LMG has a longer residence time in tissues than its parent compound, it is considered the marker residue for tracking the use of Malachite Green in aquaculture. nih.gov Analytical methods must therefore be capable of detecting both the colored dye and its colorless leuco form. nih.gov Leuco Malachite Green-d5 is essential in these analytical methods, serving as an internal standard to ensure accuracy and precision in quantifying LMG residues. smolecule.com
A variety of analytical methods have been developed for the detection and quantification of Leuco Malachite Green in environmental and biological samples. nih.gov The primary methods are based on liquid chromatography (LC), often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for high sensitivity and specificity. nih.govnih.govscispace.com These techniques allow for the detection of LMG at very low concentrations, often in the µg/kg or ng/g range. scispace.comscispace.com
For water samples, pre-treatment steps such as solid-phase extraction are typically required to concentrate the analyte before analysis, with detection limits for LC methods often ranging from 0.01 to 0.1 µg/L. nih.gov In aquaculture products like fish tissue, methods have been established with limits of detection as low as 0.1 ng/g for LMG. scispace.com For sediments, Malachite Green has been detected at concentrations up to 543 µg/kg. nih.gov
Surveillance programs and research studies have documented the presence of Leuco Malachite Green and Malachite Green in various aquatic ecosystems worldwide, indicating widespread contamination from sources like aquaculture and industrial effluent. nih.govnih.gov
The following table presents data on the concentration of Leuco Malachite Green (LMG) detected in various fish species from different studies.
Bioaccumulation and Depuration Studies of Leuco Malachite Green Analogs in Aquatic Organisms
Accumulation in Fish Tissues (e.g., Muscle, Liver)
The accumulation of Leuco Malachite Green in fish tissues is highly dependent on the fat content of the tissue, with higher concentrations typically found in fattier tissues. scispace.com LMG is the primary residue found in fish after exposure to malachite green and its concentration consistently exceeds that of the parent compound. nih.gov
Studies have shown significant accumulation of LMG in the edible tissues of various fish species. For instance, in catfish treated with malachite green, the concentration of LMG was found to be substantially higher than that of MG. nih.gov Similarly, commercial trout samples have also shown the presence of LMG residues. nih.gov The distribution of LMG is widespread throughout the fish, with notable concentrations in both muscle and liver. scispace.com
The following table summarizes the findings on the accumulation of Leuco Malachite Green in different fish species after exposure to Malachite Green. The precise quantification in these studies is often achieved through the use of LMG-d5 as an internal standard.
| Fish Species | Tissue | LMG Concentration (ng/g) | Depuration Time |
|---|---|---|---|
| Catfish | Muscle | 32.2 (sum of MG and LMG) | 16 hours |
| Trout | Muscle | 27.1 (sum of MG and LMG) | 16.5 hours |
| Salmon | Muscle | 26.4 (sum of MG and LMG) | 24 hours |
| Tilapia | Muscle | 1.9 (sum of MG and LMG) | 16.25 hours |
Elimination Rates from Tissues
The elimination of Leuco Malachite Green from fish tissues is a slow process, contributing to its persistence. nih.gov The half-life of LMG in fish tissues can be lengthy, with residues detectable for extended periods after the initial exposure to malachite green has ceased. scispace.com This slow depuration rate is a key reason why LMG is considered the marker residue for monitoring MG use in aquaculture. nih.gov
For example, residues of LMG have been detected in fish muscle up to 252 days after the end of exposure to malachite green. nih.gov The half-life of LMG in trout muscle has been reported to be as long as 40 days. fda.govscispace.com This persistence underscores the importance of sensitive analytical methods, which rely on LMG-d5, to monitor for these residues in seafood products.
The table below presents data on the persistence and elimination of Leuco Malachite Green from fish tissues.
| Fish Species | Tissue | Parameter | Value |
|---|---|---|---|
| Trout | Muscle | Half-life | Approximately 40 days |
| Generic Fish | Muscle | Detection Period | Up to 252 days post-exposure |
Advanced Applications and Future Directions in Leuco Malachite Green D5 Research
Emerging Analytical Techniques for Leuco Malachite Green-d5 Analysis
The detection of banned veterinary drug residues like Malachite Green and its metabolite LMG in food products requires highly sensitive and reliable analytical methods. thermofisher.com LMG-d5 is central to the accuracy of these advanced techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the confirmation and quantification of these residues. nih.govscispace.comresearchgate.net
In these methods, a known quantity of LMG-d5 is added to a sample at the beginning of the extraction process. usda.govsciex.com Because LMG-d5 is chemically almost identical to the non-labeled LMG, it experiences the same potential losses during sample preparation, extraction, and analysis. smolecule.comszabo-scandic.com By comparing the signal of the target analyte (LMG or MG) to the signal of the LMG-d5 internal standard, analysts can correct for matrix effects and variations in extraction recovery, leading to highly accurate quantification. usda.govnih.gov
Recent advancements focus on improving efficiency and sensitivity. Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS methods offer faster analysis times and better resolution. usda.gov Quantitative analysis uses extracted matrix calibrants and isotopically labeled internal standards like LMG-d5 to correct for matrix effects and extraction losses. usda.gov The specific mass transitions for LMG-d5 are monitored in LC-MS/MS analysis to distinguish it from the unlabeled analyte and other matrix components. frontiersin.org For example, one study identified the mass transition of m/z 336.0→239.2 for LMG-d5. frontiersin.org
The following table summarizes key parameters in analytical methods utilizing LMG-d5.
| Parameter | Description | Source |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Role of LMG-d5 | Isotope-labeled internal standard | researchgate.netresearchgate.net |
| Purpose | Corrects for matrix effects and extraction losses, ensuring accurate quantification. | usda.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | frontiersin.orgscispace.com |
| Example Mass Transition (m/z) | 336.0 → 239.2 | frontiersin.org |
Interdisciplinary Research on Leuco Malachite Green-d5 in Food Safety and Environmental Health
The use of Malachite Green as an antifungal and antiparasitic agent in aquaculture is prohibited in many countries due to concerns about its potential carcinogenicity. studylib.netsciex.comlsu.edu However, its low cost and high efficacy lead to its occasional illegal use. curresweb.com MG is metabolized by fish into LMG, which is lipophilic and can persist in edible tissues for extended periods. fda.gov Consequently, LMG is considered the marker residue for monitoring the illegal use of MG in aquaculture products. nih.gov
LMG-d5 plays a crucial role in the surveillance programs that monitor food products like fish and shrimp for these banned substances. lsu.edumdpi.com By enabling accurate quantification, LMG-d5 helps regulatory bodies enforce food safety standards, such as the minimum required performance limit (MRPL) set by the European Union, which is 2 µg/kg for the sum of MG and LMG. scispace.comlsu.edu
Environmental health research also benefits from the use of LMG-d5. Malachite Green can contaminate aquatic ecosystems through aquaculture effluents. mdpi.com Analytical methods using LMG-d5 as an internal standard are employed to monitor the presence and concentration of MG and LMG in water samples, helping to assess the environmental impact and fate of this contaminant. nih.govusgs.gov Studies have been conducted to evaluate the efficiency of various water treatment agents in removing MG and LMG from freshwater and seawater, relying on validated LC-MS/MS methods with LMG-d5 for accurate measurements. frontiersin.org
Development of Reference Standards and Certified Reference Materials Involving LMG-d5
The reliability and accuracy of analytical measurements are paramount in regulatory science. This is achieved through the use of well-characterized reference materials. LMG-d5 is produced and sold as an analytical standard and a certified reference material (CRM). sigmaaldrich.comlgcstandards.comsigmaaldrich.com These standards are essential for method validation, quality control, and establishing traceability of analytical results. axios-research.comfda.gov
The development of these standards involves several key steps:
Synthesis and Purification: LMG-d5 is synthesized by incorporating deuterium (B1214612) atoms into the LMG molecule. smolecule.com High-purity LMG-d5 is then achieved through chromatographic purification techniques. smolecule.com
Characterization and Certification: The material's identity and purity are rigorously confirmed. For instance, LMG-d5 is available with specified HPLC purity (e.g., >99.0%) and isotopic purity (e.g., >99 atom % D). auftragssynthese.com CRMs are produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, which define the requirements for the competence of reference material producers. lgcstandards.comsigmaaldrich.com
Commercial Availability: Numerous chemical suppliers offer LMG-d5 as a neat material or in solution, making it accessible to analytical laboratories worldwide for use as an internal standard. sigmaaldrich.comlgcstandards.comresearchgate.net The availability of isotopically labeled materials like d5-LMG is critical for laboratories performing routine analysis of triphenylmethane (B1682552) dyes. researchgate.net
The table below details the properties of LMG-d5 as a reference material.
| Property | Value/Description | Source |
| CAS Number | 947601-82-3 | sigmaaldrich.comlgcstandards.comauftragssynthese.com |
| Molecular Formula | C₂₃H₂₁D₅N₂ | axios-research.comauftragssynthese.com |
| Molecular Weight | 335.50 g/mol | sigmaaldrich.comauftragssynthese.com |
| Synonyms | Bis-(4-dimethylaminophenyl)phenyl-d5-methane, LMG-D5 | sigmaaldrich.comsigmaaldrich.com |
| Purity | Often >99.0% (HPLC), >99 atom % D (Isotopic) | auftragssynthese.com |
| Format | Typically sold as a neat (pure) solid. | sigmaaldrich.comauftragssynthese.com |
| Application | Analytical standard, internal standard for chromatography. | smolecule.comsigmaaldrich.com |
Computational and Modeling Approaches in LMG-d5 Research
While the primary application of LMG-d5 is as an internal standard in analytical testing, its unique properties also lend it to specialized research applications that can be complemented by computational approaches. The structural similarity of LMG-d5 to LMG allows it to be used as a tracer in biological systems. smolecule.com
In cellular and biochemical studies, LMG-d5 can serve as a non-fluorescent analog to investigate the mechanisms of cellular uptake and distribution of LMG. smolecule.com Researchers can introduce LMG-d5 to cells and, using mass spectrometry, track its path and accumulation. The mass difference due to the deuterium labeling allows for its specific detection and differentiation from any naturally occurring, non-labeled compounds. smolecule.com
Furthermore, studies into the interactions of LMG-d5 with biological macromolecules like proteins and nucleic acids can provide insights into the bioavailability and potential toxicity of the parent compound, LMG. smolecule.com While specific computational modeling studies focused solely on LMG-d5 are not widely reported, the experimental data gathered using this isotopic standard can be used to develop and validate computational models that predict the behavior, metabolism, and potential toxicity of triphenylmethane dyes in biological and environmental systems. The stronger carbon-deuterium bonds compared to carbon-hydrogen bonds can also enhance the molecular stability of the compound, a factor that is relevant for its reliability in analytical methods. smolecule.com
Q & A
Q. What is the role of Leuco Malachite Green-d5 in LC-MS/MS analysis of triphenylmethane dyes?
Leuco Malachite Green-d5 is primarily used as a deuterated internal standard (IS) to improve quantification accuracy in residue analysis. It compensates for matrix effects and instrumental variability during LC-MS/MS workflows, particularly in detecting leuco metabolites like leuco malachite green (LMG) in biological samples . For example, in aquaculture product testing, it enables precise calibration by matching the extraction efficiency and ionization behavior of the target analyte .
Q. How should Leuco Malachite Green-d5 be prepared and stored to ensure stability in analytical workflows?
The compound should be stored at +4°C to prevent degradation and reconstituted in deuterated solvents (e.g., methanol-d4) to minimize isotopic exchange. Purity (>95% by HPLC) must be verified prior to use, and working solutions should be prepared fresh to avoid deuterium loss, which can skew quantification .
Q. Why is Leuco Malachite Green-d5 critical in toxicological studies?
As the deuterated analog of leuco malachite green—a carcinogenic metabolite of malachite green—it serves as a stable isotope tracer in metabolic pathway studies. This allows researchers to distinguish endogenous LMG from exogenous sources in tissues, critical for assessing bioaccumulation and toxicity .
Advanced Research Questions
Q. How can researchers validate the sensitivity and selectivity of Leuco Malachite Green-d5 in complex matrices?
Method validation should include:
- Recovery studies : Spiked samples (e.g., fish muscle) are analyzed to assess extraction efficiency (target: 70–120% recovery) .
- Matrix-matched calibration : Compare deuterated IS response in blank vs. spiked matrices to identify ion suppression/enhancement .
- Cross-validation : Use orthogonal techniques (e.g., fluorescence detection) to confirm LC-MS/MS results, especially in low-concentration samples (<1 ng/g) .
Q. What strategies mitigate matrix interference when quantifying Leuco Malachite Green-d5 in environmental samples?
- Solid-phase extraction (SPE) : Use mixed-mode cationic sorbents (e.g., polymeric SCX columns) to isolate LMG-d5 from co-extracted lipids and pigments .
- Isotope dilution : Correct for signal drift by normalizing analyte peak areas to the deuterated IS .
- High-resolution MS : Employ Q-TOF or Orbitrap systems to resolve isobaric interferences in complex matrices like soil or plant extracts .
Q. How do researchers address discrepancies in recovery rates across different sample types?
Recovery variations (e.g., 44–101% in fish vs. 74–86% in water) often stem from matrix-specific binding or degradation. Solutions include:
- pH optimization : Adjust extraction buffers (e.g., McIlvaine buffer at pH 3) to enhance analyte release .
- Enzymatic digestion : Use proteases in tissue samples to break down protein-bound residues .
- Statistical modeling : Apply multivariate regression to correlate recovery with matrix properties (e.g., lipid content) .
Q. What novel applications exist for Leuco Malachite Green-d5 beyond residue analysis?
Recent studies leverage its oxidative properties in spectrophotometric selenium detection. LMG-d5 reacts with iodine (released from Se(IV)-KI reactions) to form malachite green dye, enabling ultrasensitive Se quantification (LOD: 0.1 µg/L) in environmental and biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
